Chlormequat chloride
Overview
Description
Chlormequat chloride is an organic compound with the formula ClCH₂CH₂N(CH₃)₃⁺Cl⁻. It is a quaternary ammonium salt and is widely used as a plant growth regulator. This compound is typically sold as a colorless hygroscopic crystalline substance that is soluble in water and ethanol. This compound is known for its ability to inhibit gibberellin biosynthesis, leading to reduced cell elongation and thicker, sturdier stalks in plants .
Mechanism of Action
Target of Action
Chlormequat chloride, also known as CCC, is a plant growth regulator that primarily targets the hormone gibberellin . Gibberellin is a plant hormone that stimulates stem elongation and cell division . By inhibiting gibberellin, CCC effectively controls plant growth .
Mode of Action
CCC interacts with its target, gibberellin, by inhibiting its biosynthesis . This inhibition leads to reduced cell elongation, resulting in shorter, thicker stalks . Additionally, CCC can also be used as an adjuvant for herbicides by retarding their oxidative disposal by plants due to cytochrome P450 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by CCC is the gibberellin biosynthesis pathway . By inhibiting this pathway, CCC reduces cell elongation, leading to sturdier stalks that facilitate harvesting of cereal crops . This also results in additional root development and increased chlorophyll concentration .
Pharmacokinetics
CCC is highly soluble in water and has a low volatility . These properties impact its bioavailability, as it can easily be absorbed and transported within the plant system .
Result of Action
The action of CCC results in several observable effects on plants. It causes stem thickening, reduced stem height, additional root development, and plant dwarfing . It also increases chlorophyll concentration, leading to greener plants . These changes facilitate the harvesting of cereal crops and improve their resistance to lodging .
Action Environment
The action, efficacy, and stability of CCC are influenced by environmental factors. It is highly soluble in water, which means its action can be influenced by the water content in the environment . Therefore, the application of CCC needs to be carefully managed to ensure its effectiveness while minimizing its environmental impact .
Biochemical Analysis
Biochemical Properties
Chlormequat chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme cytochrome P450, which it inhibits. This inhibition retards the oxidative disposal of herbicides by plants, enhancing their efficacy . Additionally, this compound inhibits gibberellin biosynthesis, which is crucial for cell elongation in plants . This inhibition results in reduced stem height and increased chlorophyll concentration, contributing to the overall robustness of the plant .
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it causes stem thickening, reduced stem height, additional root development, and plant dwarfing . It also increases chlorophyll concentration, which enhances photosynthesis . At the cellular level, this compound influences cell signaling pathways by inhibiting gibberellin biosynthesis, leading to reduced cell elongation . This compound also impacts gene expression related to growth and development, resulting in sturdier and more resilient plants .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an inhibitor of gibberellin biosynthesis. It binds to and inhibits the activity of cytochrome P450 enzymes, which are involved in the oxidative steps of gibberellin biosynthesis . This inhibition prevents the conversion of ent-kaurene to gibberellins, leading to reduced cell elongation and thicker stalks . Additionally, this compound can act as an alkylating agent, further influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits moderate persistency in soil, with first-order DT50 values ranging from 27 to 34 days . Over time, this compound degrades, leading to a decrease in its concentration and efficacy. Long-term studies have shown that this compound can cause developmental toxicity in animal models, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can reduce fertility and harm the developing fetus . High doses of this compound have been linked to developmental toxicity, including changes in the development of the head and bones and alterations in key metabolic processes . The LD50 (rat, oral) is approximately 670 mg/kg, indicating moderate toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathways of gibberellin biosynthesis. It inhibits the enzyme cytochrome P450, which catalyzes the oxidation of ent-kaurene to gibberellins . This inhibition disrupts the normal metabolic flux, leading to reduced levels of bioactive gibberellins and increased levels of inactive forms . The metabolism of this compound has been investigated in cereals and rotational crops, with chlormequat being the only relevant compound identified .
Transport and Distribution
This compound is extensively absorbed, barely metabolized, and rapidly excreted, primarily through urine . In plants, it is transported to various tissues, including stems and leaves, where it exerts its growth-regulating effects . The compound’s high solubility in water facilitates its distribution within plant tissues, enhancing its efficacy as a growth regulator .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes involved in gibberellin biosynthesis . It does not tend to accumulate in specific organelles but rather exerts its effects throughout the cell. The compound’s high aqueous solubility ensures its widespread distribution within the cell, allowing it to effectively inhibit gibberellin biosynthesis and regulate plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlormequat chloride can be synthesized through the reaction of ethylene oxide with trimethylamine, followed by chlorination. The reaction conditions typically involve:
Ethylene oxide and trimethylamine reaction: This step is carried out under controlled temperature and pressure to form 2-chloroethyltrimethylammonium hydroxide.
Chlorination: The hydroxide is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Raw Material Preparation: Ethylene oxide and trimethylamine are prepared in large quantities.
Reaction and Chlorination: The reaction is carried out in large reactors, followed by chlorination using hydrochloric acid.
Purification: The product is purified through crystallization and filtration to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Chlormequat chloride undergoes several types of chemical reactions, including:
Substitution Reactions: As a quaternary ammonium salt, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the chloride ion.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Scientific Research Applications
Chlormequat chloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Chlormequat chloride can be compared with other plant growth regulators such as uniconazole and daminozide:
Uniconazole: Like this compound, uniconazole inhibits gibberellin biosynthesis but is more potent in reducing plant height and elongation.
Daminozide: This compound also acts as a growth regulator but has different chemical properties and applications.
List of Similar Compounds
- Uniconazole
- Daminozide
- Mepiquat chloride
- Paclobutrazol
This compound is unique in its specific inhibition of gibberellin biosynthesis and its widespread use in agriculture for improving crop yield and quality .
Properties
IUPAC Name |
2-chloroethyl(trimethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZMRAGKVHANO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN.Cl, Array, C5H13Cl2N | |
Record name | CHLORMEQUAT CHLORIDE | |
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Record name | CHLORMEQUAT CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6020303 | |
Record name | Chlormequat chloride | |
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Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Chlormequat chloride appears as white crystals with a fishlike odor. Used as a plant growth regulator. Said to be effective for cereal grains, tomatoes, and peppers. (EPA, 1998), White solid with a fishy odor; Very hygroscopic; [Merck Index] White crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | CHLORMEQUAT CHLORIDE | |
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Record name | Chlormequat chloride | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN LOWER ALC SUCH AS METHANOL; INSOL IN ETHER & HYDROCARBONS; WATER SOLUBILITY 74% @ 20 °C, In ethanol, 320 g/kg at 20 °C., Solubility in methanol: >25 kg/kg at 20 °C, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °C)., In water, 9.96X10+5 mg/L at 20-25 °C, Solubility in water, g/100ml at 20 °C: 74 (good) | |
Record name | CHLORMEQUAT CHLORIDE | |
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Density |
1.14 to 1.15 g/mL at 20 °C | |
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Vapor Pressure |
7.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000008 [mmHg], 7.5X10-8 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
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Mechanism of Action |
Chlormequat chloride has been reported in the literature to act at the nicotinic receptor site of the neuromuscular junction. The test material may act as a depolarizing agent at this site, leading to muscular excitation followed by muscle weakness. Acute toxicity may lead to respiratory arrest. Acute toxicity of chlormequat chloride has also been reported to differ by species, which is likely due to sensitivity to depolarizing neuromuscular blockers. | |
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Color/Form |
White cyrstalline solid, Colorless crystals | |
CAS No. |
999-81-5 | |
Record name | CHLORMEQUAT CHLORIDE | |
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Record name | Chlormequat chloride | |
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Record name | Ethanaminium, 2-chloro-N,N,N-trimethyl-, chloride (1:1) | |
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Record name | CHLORMEQUAT CHLORIDE | |
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Melting Point |
473 °F Decomposes (EPA, 1998), 239 °C (decomposes) | |
Record name | CHLORMEQUAT CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chlormequat chloride interact with plants and what are the downstream effects?
A1: this compound [, , , , , , , , ] acts as a plant growth regulator by inhibiting the biosynthesis of gibberellins, hormones responsible for cell elongation and plant growth. By reducing gibberellin levels, this compound leads to shorter internodes, resulting in more compact plants with thicker stems. This often leads to increased lodging resistance, a crucial factor for improving crop yield.
Q2: Can you provide specific examples of this compound's effects on different plant species?
A2: In tomato plants, this compound has been shown to reduce shoot height, increase stem diameter, and influence leaf thickness [, , ]. It also affects root length and radius []. In grapevines, it has been observed to reduce shoot length and internodal distance while increasing cane diameters and leaf thickness []. This compound can also induce leaf silvering in Cucurbita pepo, similar to the symptoms caused by silverleaf whitefly infestation, likely due to hormonal alterations [].
Q3: Does this compound affect the photosynthetic activity of plants?
A3: Research on Thompson Seedless Grapevines suggests that this compound can positively influence photosynthetic activity, potentially contributing to increased yield and fruitfulness []. Studies on linseed (Linum usitatissimum L.) also show that the application of this compound leads to a more developed leaf apparatus with increased photosynthetic productivity, further supporting its positive influence on plant photosynthesis [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C5H13Cl2N and a molecular weight of 158.08 g/mol.
Q5: What do we know about the absorption, distribution, metabolism, and excretion of this compound in plants?
A6: While the provided abstracts do not extensively cover the complete ADME profile of this compound in plants, studies suggest that it is absorbed by the plant following foliar or drench application and translocated within the plant system [, ]. Further research is needed to fully understand its metabolism and excretion pathways in various plant species.
Q6: What analytical methods are used to determine this compound residues in plant materials?
A9: One study utilized surface-enhanced Raman spectroscopy (SERS) coupled with chemometric methods for the sensitive detection of this compound residues in wheat []. The method proved effective in quantifying residues at levels below the maximum residue limits. This highlights the use of advanced analytical techniques for monitoring this compound residues in agricultural products.
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